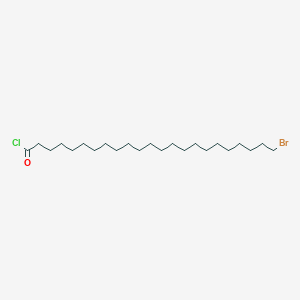![molecular formula C23H28O B14571104 1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene CAS No. 61313-84-6](/img/structure/B14571104.png)
1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene is an organic compound with the molecular formula C23H30O It is a derivative of benzene, featuring a methoxy group and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-octylphenylacetylene and 1-bromo-4-methoxybenzene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine.
Procedure: The reactants are combined in a suitable solvent, such as tetrahydrofuran (THF), and heated under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of 1-methoxy-4-[(4-octylphenyl)ethynyl]benzaldehyde.
Reduction: Formation of 1-methoxy-4-[(4-octylphenyl)ethyl]benzene.
Substitution: Formation of 1-methoxy-4-[(4-octylphenyl)ethynyl]-2-nitrobenzene or 1-methoxy-4-[(4-octylphenyl)ethynyl]-2-bromobenzene.
Scientific Research Applications
1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its hydrophobic octyl chain.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the ethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
- 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene
- 1-Methoxy-4-[(4-methylphenyl)ethynyl]benzene
Uniqueness
1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene is unique due to its long octyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formation of micelles or in membrane studies.
Properties
CAS No. |
61313-84-6 |
|---|---|
Molecular Formula |
C23H28O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C23H28O/c1-3-4-5-6-7-8-9-20-10-12-21(13-11-20)14-15-22-16-18-23(24-2)19-17-22/h10-13,16-19H,3-9H2,1-2H3 |
InChI Key |
AQKZKPYPBASWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylpent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14571024.png)


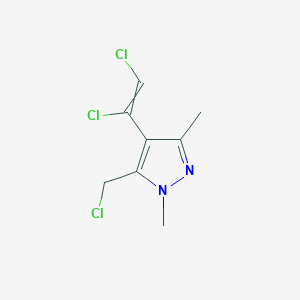
![6-Methylidene-9-thiabicyclo[3.3.1]nonan-2-one](/img/structure/B14571043.png)
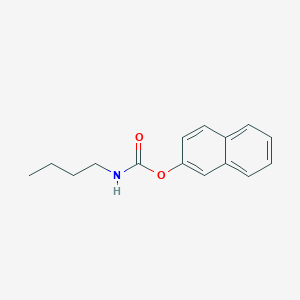

![N~1~,N~1~-Dimethyl-N~2~-{2-[2-(piperidin-1-yl)ethyl]phenyl}ethane-1,2-diamine](/img/structure/B14571049.png)
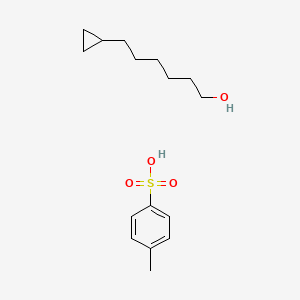

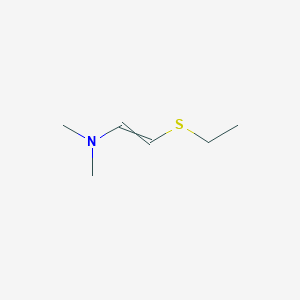
![Tetramethyl 2,2'-[sulfanediylbis(methylene)]di(but-2-enedioate)](/img/structure/B14571068.png)
